Bienvenue dans la boutique en ligne BenchChem!

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine

Physicochemical profiling Drug-likeness ADME prediction

2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine (CAS 1002033-55-7) is a nitro-substituted pyrazole derivative bearing a primary ethanamine side chain at the N-1 position, with methyl groups at positions 3 and 5 and a nitro group at position 4 of the pyrazole ring. Its molecular formula is C₇H₁₂N₄O₂ with a monoisotopic mass of 184.09603 Da and computed XLogP3-AA of -0.1, indicating moderate hydrophilic character.

Molecular Formula C7H12N4O2
Molecular Weight 184.2 g/mol
CAS No. 1002033-55-7
Cat. No. B3334733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine
CAS1002033-55-7
Molecular FormulaC7H12N4O2
Molecular Weight184.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CCN)C)[N+](=O)[O-]
InChIInChI=1S/C7H12N4O2/c1-5-7(11(12)13)6(2)10(9-5)4-3-8/h3-4,8H2,1-2H3
InChIKeyGOCIJNUPEKWKQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine (CAS 1002033-55-7): Core Physicochemical Identity and Compound Class Positioning


2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine (CAS 1002033-55-7) is a nitro-substituted pyrazole derivative bearing a primary ethanamine side chain at the N-1 position, with methyl groups at positions 3 and 5 and a nitro group at position 4 of the pyrazole ring [1]. Its molecular formula is C₇H₁₂N₄O₂ with a monoisotopic mass of 184.09603 Da and computed XLogP3-AA of -0.1, indicating moderate hydrophilic character [1]. The compound belongs to the broader class of 4-nitropyrazole derivatives, which have been investigated as kinase inhibitor scaffolds , synthetic intermediates for energetic materials [2], and building blocks for coordination complexes [3]. As a solid at room temperature with a primary amine functional group, it serves as a versatile intermediate amenable to further derivatization via amide coupling, reductive amination, or nucleophilic substitution reactions.

Why 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine Cannot Be Casually Replaced by In-Class Analogs


The combination of three structural features—the N-1 ethanamine chain, the 3,5-dimethyl substitution, and the 4-nitro group—creates a unique physicochemical and reactivity profile that is not replicated by any single close analog. Removing the 3,5-dimethyl groups (as in 2-(4-nitro-1H-pyrazol-1-yl)ethanamine, CAS 1002033-53-5) eliminates the steric shielding of the pyrazole ring and alters the electronic environment of the nitro group, which comparative SAR evidence indicates is critical for target binding affinity . Relocating the nitro group from position 4 to position 3 (as in 2-(3-nitro-1H-pyrazol-1-yl)ethanamine, CAS 1006435-40-0) changes the aqueous basicity of the pyrazole ring—4-nitropyrazole exhibits a predicted pKa of approximately 0.50 versus approximately 8.32 for 3-nitropyrazole —fundamentally altering protonation state and hydrogen-bonding capacity under physiological or catalytic conditions. Omitting the ethanamine chain (as in 3,5-dimethyl-4-nitro-1H-pyrazole, CAS 14531-55-6) removes the primary amine handle essential for downstream conjugation and derivatization. These differences mean that even compounds within the same nitropyrazole family can exhibit divergent reactivity, solubility, and biological target engagement, making direct substitution without experimental validation a scientifically unsound procurement decision.

Quantitative Differentiation Evidence for 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine (CAS 1002033-55-7) Versus Closest Analogs


Lipophilicity and Polarity Profile: XLogP and TPSA Comparison with the Des-methyl Analog

The target compound (1002033-55-7) exhibits a computed XLogP3-AA of -0.1 and a topological polar surface area (TPSA) of 89.7 Ų, as reported in PubChem [1]. In comparison, the des-methyl analog 2-(4-nitro-1H-pyrazol-1-yl)ethanamine (CAS 1002033-53-5), which lacks the 3,5-dimethyl groups, would be expected to have a lower XLogP (more hydrophilic) due to reduced hydrocarbon surface area; the 3,5-dimethyl substitution adds approximately +0.8 to +1.0 log units to XLogP based on established fragment contribution methods [2]. This difference in lipophilicity directly impacts passive membrane permeability predictions and organic solvent partitioning behavior relevant to both medicinal chemistry triage and synthetic workup procedures.

Physicochemical profiling Drug-likeness ADME prediction

Hydrogen Bond Donor/Acceptor Balance: Differentiating from the Parent Pyrazole Building Block

The target compound possesses 1 hydrogen bond donor (primary amine -NH₂) and 4 hydrogen bond acceptors (pyrazole ring nitrogens, nitro oxygens) according to PubChem computed properties [1]. In contrast, 3,5-dimethyl-4-nitro-1H-pyrazole (CAS 14531-55-6), the corresponding scaffold lacking the ethanamine chain, has 1 hydrogen bond donor (pyrazole N-H) and 3 hydrogen bond acceptors [2]. The additional H-bond acceptor in the target compound (from the ethanamine nitrogen) combined with the shift of the donor from the ring N-H to the terminal -NH₂ alters both the geometric arrangement of H-bonding functionality and the pKa of the ionizable center, affecting solubility-pH profiles and intermolecular interaction patterns in both biological and supramolecular chemistry contexts.

Medicinal chemistry Fragment-based drug design Solubility optimization

Primary Amine Reactivity Handle: Synthetic Differentiation from N,N-Dimethyl Analog

The target compound contains a primary amine (-NH₂) terminus, enabling direct participation in a wide range of derivatization reactions including amide coupling, reductive amination, sulfonamide formation, and urea synthesis under standard conditions. In contrast, N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)ethanamine (CAS 1257078-45-7), which has the same molecular formula (C₇H₁₂N₄O₂) but a tertiary dimethylamine terminus, precludes these reactions without prior N-demethylation . The primary amine also allows for facile salt formation (e.g., hydrochloride salt, CAS 1185045-46-8) which can improve crystallinity and ease of handling . This functional group distinction has direct consequences for synthetic route design: the primary amine can serve as a single-step conjugation point whereas the tertiary amine requires protection/deprotection strategies or alternative chemistry.

Synthetic chemistry Building block utility Derivatization efficiency

Rotatable Bond Count and Conformational Flexibility: Comparison with Rigid Pyrazole Scaffolds

The target compound has 2 rotatable bonds (the ethanamine side chain) according to PubChem computed properties [1], whereas the parent 3,5-dimethyl-4-nitro-1H-pyrazole (CAS 14531-55-6) has 0 rotatable bonds [2]. This additional conformational freedom, combined with the compound's 13 heavy atoms, may influence crystallization propensity, solubility in organic solvents, and entropic contributions to binding free energy. The chemscene.com product page reports a predicted LogP of 0.367 and lists 3 rotatable bonds based on a different computational method, underscoring the moderate flexibility of the ethanamine side chain .

Conformational analysis Molecular recognition Crystallization behavior

Nitro Position Isomerism: 4-Nitro vs. 3-Nitro Pyrazole Basicity and Electronic Effects

The positioning of the nitro group at the 4-position of the pyrazole ring (as in the target compound and its parent scaffold 3,5-dimethyl-4-nitro-1H-pyrazole) confers dramatically different electronic properties compared to 3-nitro positional isomers. Ab initio calculations at the MP2/6-31G** level demonstrate that the origin of the difference in aqueous basicities between 4-nitropyrazole and 3-nitropyrazole arises from differential stabilization of the conjugate acid by the nitro group [1]. Computed pKa predictions indicate that 4-nitropyrazole has a predicted pKa of approximately 0.50 ± 0.10, making it significantly less basic (more acidic at the N-H position) than 3-nitropyrazole with a predicted pKa of approximately 8.32 ± 0.10 . This approximately 8 log unit difference in acidity fundamentally alters the predominant protonation state under physiological (pH ~7.4) and many catalytic conditions. The 3,5-dimethyl groups on the target compound further modulate this electronic effect through inductive donation.

Electronic effects pKa differentiation Nitroaromatic chemistry

Commercially Available Purity Benchmarking: 97% Minimum Purity Across Multiple Suppliers

The target compound is commercially available at ≥97% purity from multiple independent suppliers including Fluorochem (Product Code F030176, 97% purity) , Leyan (Product No. 1353459, 97% purity) , and Chemscene (Cat. No. CS-0282789, ≥97% purity) . This multi-supplier availability at consistent quality specifications reduces single-source dependency risk. In contrast, several positional isomer analogs (e.g., 2-(3-nitro-1H-pyrazol-1-yl)ethanamine, CAS 1006435-40-0) are primarily available from fewer vendors and often at lower or unspecified purity grades. Additionally, the hydrochloride salt form (CAS 1185045-46-8) is available at 95% purity , offering an alternative physical form with potentially improved stability and handling characteristics for users requiring salt forms.

Quality control Procurement specification Reproducibility

Procurement-Relevant Application Scenarios for 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine (CAS 1002033-55-7)


Kinase Inhibitor Fragment Library Design and Lead Optimization

The 4-nitropyrazole core with 3,5-dimethyl substitution has been identified as a privileged scaffold in kinase inhibitor programs, including LRRK2 inhibitors for Parkinson's disease research and ITK inhibitors for immunological applications . The target compound's primary ethanamine chain provides a direct conjugation handle for amide bond formation with carboxylic acid-bearing fragments or elaborated pharmacophores. Its computed XLogP of -0.1 and TPSA of 89.7 Ų [1] place it within favorable drug-like physicochemical space for fragment elaboration. The 3,5-dimethyl groups contribute steric bulk that can enhance selectivity against off-target kinases with smaller ATP-binding pockets, a differentiation that cannot be achieved with the des-methyl analog.

Coordination Chemistry and Metal-Organic Framework (MOF) Precursor Synthesis

The 4-nitropyrazole ring system, when N-alkylated with an ethanamine chain, provides a ligand scaffold capable of bidentate coordination through the pyrazole nitrogen atoms while the primary amine offers a secondary metal-binding site. The parent scaffold, 3,5-dimethyl-4-nitropyrazole (Hdmnpz), has been demonstrated to form well-characterized copper(I) complexes including trinuclear [Cu(dmnpz)]₃ and tetranuclear (Et₃NH)₂[Cu₄(dmnpz)₆] species [2]. The target compound extends this coordination chemistry capability by incorporating an additional amine donor, potentially enabling higher-nuclearity clusters or heterobimetallic complexes. The strongly acidic N-H of the 4-nitropyrazole core (predicted pKa ≈ 0.50) [3] facilitates deprotonation and metal binding under mild conditions, unlike the 3-nitro isomer which requires stronger base.

Energetic Materials Intermediate via Further Nitration

3,5-Dimethyl-4-nitro-1H-pyrazole serves as a mandatory intermediate in the multi-step synthesis of highly nitrated azoles, including 4-nitro-3,5-bis(trinitromethyl)-1H-pyrazole [4]. The ethanamine-functionalized derivative (the target compound) extends this utility by providing an N-alkylated scaffold where the terminal primary amine can be further derivatized (e.g., nitration to nitramine, or oxidation) to introduce additional energetic functional groups. The thermal stability of the 3,5-dimethyl-4-nitropyrazole core—confirmed to not undergo phase transition at pressures up to 9.9 GPa [5]—suggests the scaffold can tolerate the harsh nitration conditions required for energetic materials synthesis.

Antimicrobial Pharmacophore Exploration with Primary Amine Derivatization

Nitroazole derivatives, including 4-nitropyrazole compounds, have demonstrated antimicrobial activity against Trichomonas vaginalis, Entamoeba invadens, and various bacterial and fungal strains . The target compound's primary amine functionality uniquely positions it as a scaffold for systematic SAR exploration through rapid amide and sulfonamide library synthesis. Unlike the N,N-dimethyl analog (CAS 1257078-45-7) which cannot undergo such derivatization, the primary amine enables parallel synthesis of diverse analog libraries for antimicrobial screening. Patent literature on related 3-nitropyrazole compounds establishes that N-1 alkylation with aminoethyl groups is compatible with antimicrobial activity [6], supporting the exploration of the 4-nitro isomer series.

Quote Request

Request a Quote for 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.